N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-naphthalen-1-ylacetamide;hydrochloride
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Overview
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as amides . It contains an indane moiety, a naphthalene moiety, and an acetamide moiety. The indane moiety consists of a cyclopentane fused to a benzene ring . The naphthalene moiety is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. The acetamide moiety is a functional group consisting of an acetyl group single-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the fused-ring indane and naphthalene moieties and the stereochemistry at the two chiral centers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Naphthalene Derivatives in Medicinal Chemistry
Naphthalene derivatives, including naphthalimides and naphthoquinones, have been extensively studied for their medicinal applications. Naphthalimides, for instance, are an important class of nitrogen-containing aromatic heterocycles with a wide range of biological activities. These compounds have been investigated for their potential as anticancer agents, with some entering clinical trials. Their large conjugated planar structure allows for interactions with various biological molecules, showing extensive potential in medicinal applications. The derivatives have been explored as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents among others, highlighting their versatility in drug development (Huo-Hui Gong et al., 2016).
Analytical and Environmental Applications
Naphthalene and its derivatives have also found use in analytical chemistry and environmental studies. Polychlorinated naphthalenes (PCNs), for instance, are environmental pollutants with toxicological similarities to other well-known contaminants. The study of their occurrence, toxicity, and human exposure, especially through dietary intake, necessitates advanced analytical methods for their detection and quantification. This highlights the role of naphthalene derivatives in environmental monitoring and pollution control efforts (J. Domingo, 2004).
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies on its properties and effects. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-naphthalen-1-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O.ClH/c22-21-18-11-4-2-7-15(18)12-19(21)23-20(24)13-16-9-5-8-14-6-1-3-10-17(14)16;/h1-11,19,21H,12-13,22H2,(H,23,24);1H/t19-,21-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQDITBGCOISGQ-GNGUGDOWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)CC3=CC=CC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)CC3=CC=CC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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